Cas no 4550-93-0 (Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate)

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate 化学的及び物理的性質
名前と識別子
-
- Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate
- 4550-93-0
- benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- 2,3,4-Tris-O-(phenylmethyl)-D-glucopyranuronic Acid Phenylmethyl Ester Acetate; 2,3,4-Tris-O-(phenylmethyl)-D-glucopyranuronic Acid Benzyl Ester Acetate;
-
- インチ: InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1
- InChIKey: NCINNHLQNZDTRP-GBPDURFGSA-N
- ほほえんだ: CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 596.24100
- どういたいしつりょう: 596.24101810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 44
- 回転可能化学結合数: 15
- 複雑さ: 841
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 89.5Ų
じっけんとくせい
- PSA: 89.52000
- LogP: 5.77400
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B315890-250mg |
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate |
4550-93-0 | 250mg |
$ 1464.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503531-50mg |
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate, |
4550-93-0 | 50mg |
¥2858.00 | 2023-09-05 | ||
TRC | B315890-100mg |
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate |
4550-93-0 | 100mg |
$ 729.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503531-50 mg |
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate, |
4550-93-0 | 50mg |
¥2,858.00 | 2023-07-10 | ||
TRC | B315890-25mg |
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate |
4550-93-0 | 25mg |
$ 184.00 | 2023-04-18 |
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
9. Back matter
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetateに関する追加情報
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate (CAS No. 4550-93-0): A Comprehensive Overview
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate (CAS No. 4550-93-0) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various scientific and medical domains. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate.
The chemical structure of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is intricate and consists of a glucuronic acid core with multiple benzyl groups attached to the hydroxyl functionalities. The acetate group further adds to the complexity and reactivity of the molecule. This structure imparts unique physical and chemical properties to the compound, making it a valuable tool in various research applications.
In terms of physical properties, Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a white crystalline solid with a high melting point. It is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These solubility characteristics make it suitable for use in organic synthesis and analytical techniques.
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate involves several steps and requires precise control over reaction conditions. One common synthetic route involves the protection of the hydroxyl groups of D-glucuronic acid using benzyl chloride followed by acetylation to introduce the acetate group. This multi-step process ensures that the desired product is obtained with high purity and yield.
Recent research has highlighted the potential applications of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate in pharmaceutical development. For instance, studies have shown that this compound can serve as a prodrug precursor for targeted drug delivery systems. The benzyl groups can be selectively cleaved under specific conditions, releasing the active drug molecule at the desired site of action. This approach has been explored for improving the bioavailability and reducing the side effects of various therapeutic agents.
In addition to its role in drug delivery, Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has also been investigated for its potential as a chiral building block in asymmetric synthesis. The chirality of the glucuronic acid core provides a chiral environment that can be exploited for the synthesis of enantiomerically pure compounds. This property is particularly valuable in the development of chiral pharmaceuticals and fine chemicals.
The stability and reactivity of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate have been studied extensively to understand its behavior under different conditions. Research has shown that the compound is stable under neutral and slightly acidic conditions but can undergo hydrolysis under basic conditions. This information is crucial for optimizing storage and handling protocols to ensure the integrity of the compound during long-term storage.
In conclusion, Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate (CAS No. 4550-93-0) is a multifaceted compound with significant potential in various scientific and medical applications. Its unique chemical structure and properties make it an important tool in organic synthesis, drug delivery systems, and chiral chemistry research. Ongoing studies continue to uncover new applications and insights into the behavior of this compound, further solidifying its importance in the field.
4550-93-0 (Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate) 関連製品
- 13096-62-3((3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one)
- 71607-32-4((2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate)
- 32634-68-7((+)-O,O’-Di-p-toluoyl-D-tartaric Acid)
- 32634-66-5((-)-Di-p-toluoyl-L-tartaric Acid)
- 4136-22-5((2S,3S)-Dibenzyl 2,3-dihydroxysuccinate)
- 2743-38-6(Di-O-benzoyl L-Tartaric Acid)
- 622-00-4((2R,3R)-Dibenzyl 2,3-dihydroxysuccinate)
- 217968-14-4(Butanedioic acid,2,3-bis[(4-methylbenzoyl)oxy]-, ion(2-), (2S,3S)-)
- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)
- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)